![molecular formula C18H25N3O2 B14004849 n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide CAS No. 43121-73-9](/img/structure/B14004849.png)
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide typically involves the reaction of cyclopentylamine with 2-bromobenzamide under specific conditions. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a coupling reagent like 2-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU). The reaction mixture is usually dissolved in a solvent like dimethylformamide (DMF) and stirred at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or other derivatives.
Wissenschaftliche Forschungsanwendungen
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of bacterial growth or modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclopentyl-2-bromobenzamide: A related compound with similar structural features but different functional groups.
N-Cyclopentyl-3-hydroxy-4-methoxybenzamide: Another benzamide derivative with hydroxyl and methoxy groups.
Uniqueness
n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide is unique due to its specific combination of cyclopentyl and benzamide moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
43121-73-9 |
|---|---|
Molekularformel |
C18H25N3O2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-cyclopentyl-2-(cyclopentylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H25N3O2/c22-17(19-13-7-1-2-8-13)15-11-5-6-12-16(15)21-18(23)20-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,22)(H2,20,21,23) |
InChI-Schlüssel |
XRKXAHWEEXQASA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


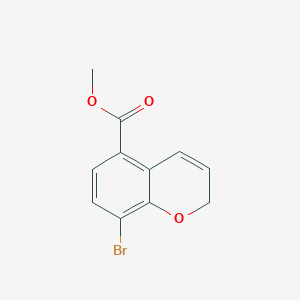
![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
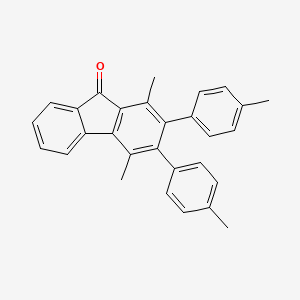
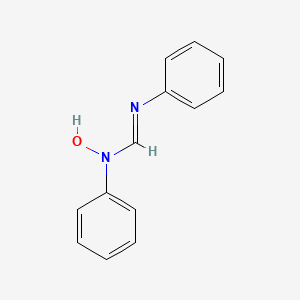
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
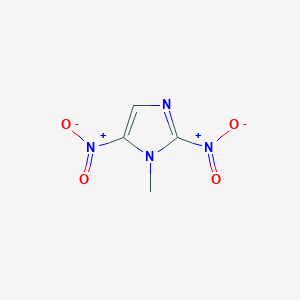
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)
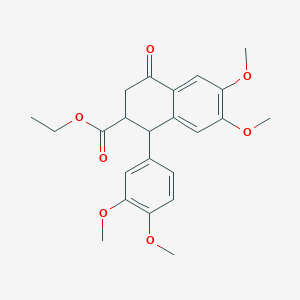
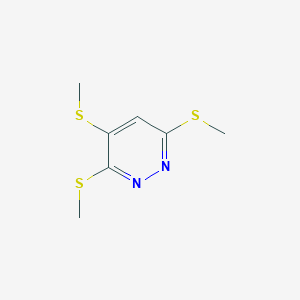
![Urea, 1-[2-(6-hydroxy-9H-purin-9-yl)ethyl]-3-methyl-](/img/structure/B14004818.png)
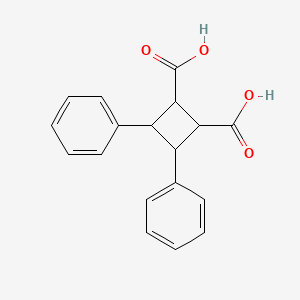
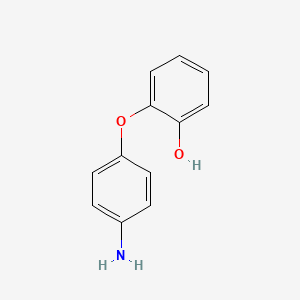
![2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide](/img/structure/B14004834.png)
